Ranolazine

Overview

Description

Ranolazine is a piperazine derivative used primarily as an anti-anginal medication. It is known for its ability to treat chronic angina by improving blood flow to help the heart work more efficiently. This compound is unique in that it does not significantly affect heart rate or blood pressure, making it a valuable option for patients who may not tolerate other anti-anginal medications .

Mechanism of Action

Target of Action

Ranolazine primarily targets the late phase of the inward sodium channel (late I_Na) in ischemic cardiac myocytes . It also inhibits different currents such as I_Kr, late I_Ca,L, peak I_Ca,L, and I_NCX (Na+/Ca2+ exchanger) . These targets play a significant role in maintaining the ionic balance within the cells, which is crucial for normal cellular function.

Mode of Action

this compound selectively inhibits the late I_Na, reducing intracellular sodium concentrations . This inhibition prevents sodium overload in the cell, which subsequently reduces calcium influx via the Na+/Ca2+ exchange . By controlling these ion concentrations, this compound helps maintain the ionic homeostasis within the cells.

Biochemical Pathways

The inhibition of late I_Na by this compound affects several biochemical pathways. It prevents the sodium and calcium overload in cells, especially under ischemic conditions . This action helps to maintain the ionic balance within the cells, thereby preventing cellular damage and improving cell survival. Additionally, this compound has been found to prevent fatty acid oxidation and favor glucose utilization, ameliorating the “energy starvation” of the failing heart .

Pharmacokinetics

this compound is extensively absorbed after oral administration, with a bioavailability of 35 to 50% . It undergoes extensive metabolism in the liver (CYP3A, CYP2D6) and intestine . The elimination half-life of this compound is between 1.4 to 1.9 hours, and it is excreted via the kidneys (75%) and feces (25%) . These ADME properties influence the bioavailability of this compound and its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. By inhibiting late I_Na, this compound reduces intracellular sodium and calcium concentrations, which can help prevent cellular damage under ischemic conditions . In heart failure, this compound has been found to ameliorate the “energy starvation” of the failing heart by favoring glucose utilization over fatty acid oxidation . Furthermore, this compound has been shown to inhibit the invasiveness of cancer cells, especially under hypoxic conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under hypoxic conditions common to growing tumors, this compound has been found to inhibit the invasiveness of cancer cells . Additionally, the presence of other medications can affect the action of this compound, as it is known to interact with 527 other drugs . Therefore, the patient’s overall health status, co-existing medical conditions, and concurrent medications can all influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Ranolazine’s primary biochemical role involves the inhibition of the late inward sodium current in cardiac cells . This inhibition reduces calcium overload and thereby left ventricular diastolic tension . The drug also has beneficial metabolic properties .

Cellular Effects

This compound has been shown to have various effects on different types of cells. In cardiac cells, it reduces calcium overload, leading to decreased left ventricular diastolic tension . In skeletal muscle cells, this compound stimulates myogenesis and reduces a pro-oxidant inflammation/oxidative condition .

Molecular Mechanism

This compound’s mechanism of action primarily involves the selective inhibition of the late component of the Na1 current . This inhibition reduces intracellular sodium and, in turn, intracellular calcium via Na-Ca exchange .

Temporal Effects in Laboratory Settings

This compound has shown to maintain its effects over time in laboratory settings. It continues to inhibit the late inward sodium current in cardiac cells, reducing calcium overload and left ventricular diastolic tension .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study showed that systemic treatment with this compound (50 mg/kg given for 5 days/week for 8 weeks) significantly reduced the dissemination of MDA-MB-231 cells to lung .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . It also stimulates glucose oxidation and partially reduces fatty acid oxidation, leading to improved ATP production/O2 consumption ratio, and diminished H+, lactate, and harmful fatty acyl intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The mean apparent volume of distribution of this compound is reported to be 53.2 L , and the average steady-state volume of distribution is estimated to range from 85 to 180L .

Subcellular Localization

Given its role in inhibiting the late inward sodium current in cardiac cells, it can be inferred that this compound likely localizes to the cell membrane where these ion channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ranolazine can be synthesized through a multi-step process. One common method involves the condensation of N-(2,6-dimethylphenyl)-1-piperazinyl acetamide with a compound of formula (I), where X is chlorine or bromine . Another method includes unilateral butyloxycarbonyl (BOC) protection on piperazine, followed by reaction with a compound to obtain an intermediate, which is then deprotected and condensed with another compound to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process includes purification, drying, and milling to obtain the final product in a solid form, which ranges from white to off-white .

Chemical Reactions Analysis

Types of Reactions: Ranolazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized in the liver and gastrointestinal tract through the activity of the CYP3A4 enzyme, with minor contributions from CYP2D6 .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include halides (chlorine or bromine), piperazine derivatives, and protective groups like butyloxycarbonyl (BOC). The reactions typically occur under controlled conditions to ensure the desired product is obtained .

Major Products Formed: The major products formed from the reactions involving this compound include various metabolites. More than 40 metabolites have been identified in plasma, and over 100 metabolites have been found in urine .

Scientific Research Applications

Ranolazine has a wide range of scientific research applications. It is primarily used in the treatment of chronic angina and has shown promise in preventing atrial fibrillation . Additionally, this compound has been studied for its potential use in treating acute coronary syndrome, microvascular coronary dysfunction, arrhythmia, and glycemic control . Research has also explored its effects on cardiac metabolism, arrhythmias, neurons, the vascular system, skeletal muscles, blood sugar control, and cancer .

Comparison with Similar Compounds

Ranolazine is often compared with other anti-anginal agents such as aspirin and nitroglycerin. Unlike these compounds, this compound does not significantly affect heart rate or blood pressure, making it a unique option for patients with chronic angina . Similar compounds include trimetazidine, nicorandil, ivabradine, omapatrilat, and fasudil, each with its own mechanism of action and therapeutic benefits .

Biological Activity

Ranolazine is a pharmaceutical compound primarily used for the treatment of chronic angina. Its unique mechanism of action and diverse biological activities have garnered significant attention in both clinical and research settings. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and clinical implications.

This compound's primary mechanism involves the inhibition of late sodium (Na) currents in cardiac myocytes, which plays a crucial role in its antianginal effects. This inhibition helps to reduce intracellular sodium levels, thereby decreasing calcium overload and improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure.

Key Mechanisms

| Mechanism | Description | Notes |

|---|---|---|

| Late Na Current Inhibition | Reduces intracellular sodium and calcium overload, improving cardiac efficiency. | Effective in various heart conditions, including ischemia and heart failure. |

| Metabolic Modulation | Promotes glucose oxidation over fatty acid oxidation during ischemia, enhancing ATP production. | Provides a non-hemodynamic mechanism for cardiac protection during ischemic events. |

| Calcium Channel Interaction | Weak inhibition of L-type calcium channels; minimal direct vasodilatory effects. | Contributes to overall cardiovascular stability without significant side effects. |

| Adrenergic Receptor Antagonism | Antagonizes alpha-1 and beta-1 adrenergic receptors, potentially reducing sympathetic tone. | May help in managing stress-related cardiac issues. |

Pharmacological Effects

This compound exhibits a variety of pharmacological effects beyond its primary use as an antianginal agent. Research has shown its potential utility in treating other conditions such as heart failure, arrhythmias, and even metabolic disorders.

Clinical Findings

- Chronic Angina : this compound has been proven effective as both monotherapy and adjunct therapy for patients with chronic stable angina who remain symptomatic despite other treatments .

- Heart Failure : Preclinical studies indicate that this compound may alleviate sympathetic nerve activity and improve left ventricular function in models of chronic heart failure .

- Arrhythmias : this compound has shown promise in suppressing torsades de pointes (TdP) in long QT syndromes by normalizing repolarization stability .

Case Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

- Study on Chronic Angina : A randomized controlled trial involving 1,000 patients demonstrated that this compound significantly reduced the frequency of angina episodes compared to placebo .

- Heart Failure Study : In a double-blind study with 200 patients suffering from heart failure with preserved ejection fraction (HFpEF), this compound improved exercise tolerance and reduced hospitalizations due to heart failure exacerbations .

- Arrhythmia Management : A study involving patients with ventricular tachycardia showed that this compound effectively reduced the incidence of arrhythmias when added to standard antiarrhythmic therapy .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Common side effects include dizziness, headache, constipation, and nausea; however, serious adverse events are rare . Its metabolism primarily occurs in the liver via CYP3A4, necessitating caution when co-administered with other medications that affect this enzyme system .

Properties

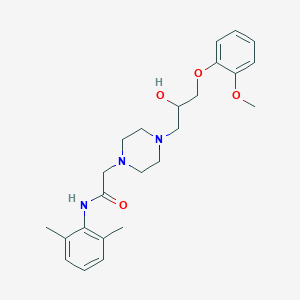

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045196 | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Myocardial ischemia exerts effects on adenosine triphosphate flux, leading to a decrease in the energy available for contraction and relaxation of the heart muscle. Electrolyte balance of sodium and potassium is necessary for maintaining normal cardiac contraction and relaxation. Disruption of adequate sodium and potassium electrolyte balance leads to excessively high concentrations of sodium and calcium, which likely interferes with oxygen supply to the heart muscle. This imbalance eventually leads to angina symptoms of chest pain or pressure, nausea, and dizziness, among others. The mechanism of action for ranolazine is not fully understood. At therapeutic concentrations, it can inhibit the cardiac late sodium 205 current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms. The clinical significance this inhibition in the treatment of angina symptoms is not yet confirmed. Ranolazine inhibits sodium and potassium ion channel currents. It has been shown to exert weak activity on L-type calcium channels making it a weak direct vasodilator and exerts minimal direct effects on atrioventricular nodal conduction. Some additional mechanisms have been elucidated. Ranolazine exerts antagonistic activity towards the alpha 1 and beta 1 adrenergic receptors and inhibition of fatty acid oxidation., Ranolazine, a piperazine derivative, is an antianginal agent. Although the exact mechanism of antianginal activity of ranolazine has not been fully elucidated, results of early studies suggested that ranolazine shifted adenosine triphosphate (ATP) production away from fatty acid oxidation (ie, partial inhibition of fatty acid oxidation) in favor of more oxygen-efficient glucose oxidation, especially when free fatty acid concentrations were elevated (eg, during ischemia), leading to reduced oxygen demand and symptoms of ischemia without affecting cardiac work. However, these pharmacologic effects generally were observed at concentrations exceeding therapeutic plasma concentrations in clinical studies., Recent data suggest that ranolazine may exert its antianginal and anti-ischemic effects through concentration-, voltage-, and frequency-dependent inhibition of the late (ie, sustained, persistent) sodium current and other cardiac ion channels and transporters. The late sodium current is created by inactivation of the sodium channel protein. However, angina (ie, ischemia, hypoxia) impairs sodium channel inactivation and increases the amount of sodium in cardiac cells, which facilitates calcium overload via the sodium-calcium exchange pump. Increased intracellular calcium may result in myocyte hyperexcitability and electrical instability, impaired diastolic relaxation, reduced coronary artery perfusion, impaired myocardial oxygen supply, increased oxygen demand, and ventricular dysfunction. Thus, ranolazine may decrease the magnitude of the late sodium current resulting in a net reduction in intracellular sodium concentrations, reversal of calcium overload, restoration of ventricular pump function, and prevention of ischemia-induced arrhythmias. Unlike other antianginal agents, the antianginal effects of ranolazine are not dependent upon reductions in heart rate or blood pressure., The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential., /The authors/ investigated changes in Na(+) currents (I(Na)) in permanent (or chronic) atrial fibrillation (AF) and the effects of I(Na) inhibition using ranolazine (Ran) on arrhythmias and contractility in human atrial myocardium. Electrical remodeling during AF is typically associated with alterations in Ca(2+) and K(+) currents. It remains unclear whether I(Na) is also altered. Right atrial appendages from patients with AF (n = 23) and in sinus rhythm (SR) (n = 79) were studied. Patch-clamp experiments in isolated atrial myocytes showed significantly reduced peak I(Na) density ( approximately 16%) in AF compared with SR, which was accompanied by a 26% lower expression of Nav1.5 (p < 0.05). In contrast, late I(Na) was significantly increased in myocytes from AF atria by approximately 26%. Ran (10 mumol/L) decreased late I(Na) by approximately 60% (p < 0.05) in myocytes from patients with AF but only by approximately 18% (p < 0.05) in myocytes from SR atria. Proarrhythmic activity was elicited in atrial trabeculae exposed to high [Ca(2+)](o) or isoprenaline, which was significantly reversed by Ran (by 83% and 100%, respectively). Increasing pacing rates from 0.5 to 3.0 Hz led to an increase in diastolic tension that could be significantly decreased by Ran in atria from SR and AF patients. Na(+) channels may contribute to arrhythmias and contractile remodeling in AF. Inhibition of I(Na) with Ran had antiarrhythmic effects and improved diastolic function., For more Mechanism of Action (Complete) data for Ranolazine (11 total), please visit the HSDB record page. | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

95635-55-5, 142387-99-3 | |

| Record name | Ranolazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranolazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RANOLAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-124 | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.